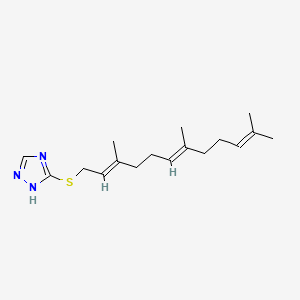

Farnesylthiotriazole

描述

a neutrophil agonist; activates protein kinase C; structure given in first source

属性

IUPAC Name |

5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNCKFWHATRCH-XGGJEREUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-45-4 | |

| Record name | Farnesylthiotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Farnesylthiotriazole: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiotriazole (FTT) is a synthetic, cell-permeable molecule that has been identified as a potent and structurally novel activator of Protein Kinase C (PKC). This technical guide delineates the mechanism of action of FTT, focusing on its role as a PKC activator. While its farnesyl moiety suggests a potential interaction with proteins undergoing farnesylation, current scientific literature primarily supports its function in activating the PKC signaling cascade. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its activity, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Protein Kinase C Activation

This compound acts as a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. FTT's mechanism is analogous to that of diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms.

Signaling Pathway

FTT directly binds to the C1 domain of PKC, a region that normally binds DAG. This binding event induces a conformational change in the PKC enzyme, leading to its activation. Once activated, PKC translocates from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby propagating downstream signaling events.

One of the well-documented downstream effects of FTT-mediated PKC activation is the stimulation of the NADPH oxidase complex in neutrophils. This leads to the production of superoxide anions, a key component of the innate immune response. Specifically, activated PKC phosphorylates the p47-phox subunit of the NADPH oxidase complex, which is a critical step in its assembly and activation.

Quantitative Data

| Compound | Target | Activity | Reference |

| This compound (FTT) | Protein Kinase C (PKC) | Approximately equipotent with (S)-diolein in activating PKC in vitro. | [1] |

| (S)-diolein | Protein Kinase C (PKC) | Physiologically relevant activator. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Neutrophil Superoxide Production Assay

This assay measures the production of superoxide (O2-) by neutrophils in response to FTT stimulation.

Materials:

-

Guinea pig neutrophils

-

This compound (FTT)

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Hanks' balanced salt solution (HBSS)

-

Spectrophotometer

Procedure:

-

Isolate guinea pig neutrophils and resuspend them in HBSS.

-

Pre-incubate the neutrophil suspension at 37°C for 5 minutes.

-

Add cytochrome c to the cell suspension.

-

Initiate the reaction by adding FTT at the desired concentration.

-

In a control experiment, add superoxide dismutase (SOD) prior to FTT to confirm that the reduction of cytochrome c is due to superoxide.

-

Monitor the change in absorbance at 550 nm over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

In Vitro Protein Kinase C Activity Assay

This assay directly measures the ability of FTT to activate purified PKC.

Materials:

-

Purified Protein Kinase C (PKC)

-

This compound (FTT)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Phosphatidylserine

-

EGTA

-

Tris-HCl buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CaCl₂, and phosphatidylserine.

-

Add purified PKC and Histone H1 to the reaction mixture.

-

Add FTT at various concentrations to the experimental tubes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into Histone H1 using a scintillation counter. An increase in ³²P incorporation indicates PKC activation.

Discussion and Future Directions

The primary and well-established mechanism of action for this compound is the direct activation of Protein Kinase C[1]. This activity has been demonstrated through both in vitro kinase assays and cell-based functional assays, such as the induction of superoxide production in neutrophils[1].

The presence of a farnesyl group in the structure of FTT is noteworthy. Farnesylation is a critical post-translational modification for a number of signaling proteins, including members of the Ras superfamily of small GTPases like Rheb. Farnesyltransferase inhibitors (FTIs) are a class of drugs that block this modification and have been shown to inhibit the function of proteins like Ras and Rheb, thereby affecting downstream pathways such as the mTOR signaling cascade.

However, it is crucial to emphasize that there is currently no direct scientific evidence to suggest that this compound functions as a farnesyltransferase inhibitor or directly modulates the Rheb-mTOR pathway. The structural similarity alone is not sufficient to conclude a shared mechanism with FTIs. Future research could explore this potential dual-action capability. Investigating whether FTT can inhibit farnesyltransferase activity or affect the farnesylation status and activity of proteins like Rheb would be a valuable avenue for further study.

Conclusion

References

Farnesylthiotriazole (FTT): A Technical Guide to its Function as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiotriazole (FTT) is a potent, structurally novel small molecule that functions as a direct activator of Protein Kinase C (PKC). Unlike many physiological activators that are derivatives of diacylglycerol, FTT represents a unique chemical scaffold, making it a valuable tool for studying PKC signaling and a potential lead compound in drug discovery. This technical guide provides an in-depth overview of FTT's mechanism of action, its effects on downstream signaling pathways, particularly in neutrophils, and detailed protocols for its experimental use.

Introduction to this compound and Protein Kinase C

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activation of PKC is a key event in signal transduction, typically initiated by second messengers such as diacylglycerol (DAG) and calcium ions.

This compound has been identified as a direct activator of PKC, capable of initiating downstream signaling cascades independently of upstream receptor activation that typically generates DAG. Its primary characterized effect is the potent stimulation of neutrophils, leading to the production of superoxide radicals.

Mechanism of Action of this compound

FTT acts as a direct activator of Protein Kinase C. In neutrophils, this activation leads to the phosphorylation of the p47-phox subunit of the NADPH oxidase complex.[1] This phosphorylation event is a critical step in the assembly and activation of the NADPH oxidase, which is responsible for the respiratory burst and the production of superoxide anions (O₂⁻). The action of FTT is independent of the N-formyl-Met-Leu-Phe (fMLP) receptor pathway, a common route for neutrophil activation.[1] The effects of FTT can be blocked by general PKC inhibitors, such as H-7, confirming its mechanism of action is dependent on PKC activity.[1]

Signaling Pathway of FTT-Mediated PKC Activation

Caption: FTT directly activates PKC, leading to the phosphorylation of p47-phox and subsequent assembly of the NADPH oxidase complex for superoxide production.

Quantitative Data

| Parameter | FTT | (S)-Diolein (Reference) | Phorbol 12-Myristate 13-Acetate (PMA) (Reference) |

| EC50/AC50 (PKC Activation) | Data not available | ~1-10 µM (Isoform dependent) | ~1-10 nM (Isoform dependent) |

| Binding Affinity (Ki) | Data not available | Data not available | ~1-5 nM (Isoform dependent) |

| Target PKC Isoforms | Data not available | Conventional and Novel PKCs | Conventional and Novel PKCs |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound as a Protein Kinase C activator.

In Vitro Protein Kinase C Activity Assay

This protocol describes a method to directly measure the enzymatic activity of purified PKC in the presence of FTT using a radioactive phosphate incorporation assay.

Materials:

-

Purified recombinant PKC isoforms

-

This compound (FTT)

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Lipid activator solution (e.g., phosphatidylserine and diacylglycerol in assay buffer)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator solution, and the PKC substrate peptide.

-

Add varying concentrations of FTT (or a positive control like PMA, or a vehicle control like DMSO) to the reaction mixture.

-

Initiate the reaction by adding the purified PKC isozyme. Pre-incubate for 10 minutes at 30°C.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

-

Incubate the reaction for 10-20 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the papers to dry.

-

Place the dried papers in scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Plot the measured radioactivity against the concentration of FTT to determine the activation profile.

p47-phox Phosphorylation in Neutrophils

This cell-based assay assesses the ability of FTT to induce the phosphorylation of the endogenous PKC substrate, p47-phox, in neutrophils.

Materials:

-

Isolated human or murine neutrophils

-

This compound (FTT)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

DMSO as a vehicle control

-

RPMI-1640 medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-p47-phox (e.g., targeting Ser345)

-

Primary antibody against total p47-phox

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Isolate neutrophils from fresh blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the neutrophils in RPMI-1640 medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Treat the cells with various concentrations of FTT, PMA, or DMSO for a specified time (e.g., 5-30 minutes) at 37°C.

-

Terminate the stimulation by placing the cells on ice and pelleting them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p47-phox overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal loading, strip the membrane and re-probe with an antibody against total p47-phox.

-

Quantify the band intensities to determine the fold-change in p47-phox phosphorylation upon treatment with FTT.

Experimental Workflow for Screening PKC Activators

Caption: A typical workflow for an in vitro radioactive kinase assay to screen for PKC activators like FTT.

Concluding Remarks

This compound is a valuable pharmacological tool for the study of Protein Kinase C signaling. Its unique structure and direct mechanism of action provide a means to activate PKC independently of cell surface receptor stimulation, allowing for the dissection of specific downstream signaling events. While its effects in neutrophils are well-characterized, further research is warranted to explore its activity on different PKC isoforms, its potential effects in other cell types, and to establish a comprehensive quantitative profile of its interaction with PKC. The protocols and information provided in this guide serve as a foundation for researchers to further investigate the biological roles and therapeutic potential of this potent PKC activator.

References

The Role of Farnesylthiotriazole in Neutrophil Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiotriazole (FTT) is a synthetic, cell-permeant small molecule that has emerged as a potent activator of human neutrophils. This technical guide provides an in-depth analysis of the molecular mechanisms underlying FTT-induced neutrophil activation, with a focus on its role in stimulating the production of superoxide radicals, a key component of the neutrophil's antimicrobial arsenal. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved. FTT acts as a direct activator of Protein Kinase C (PKC), bypassing the need for receptor-ligand interactions that typically initiate neutrophil responses. This PKC activation leads to the phosphorylation of p47-phox, a critical cytosolic component of the NADPH oxidase complex, culminating in the assembly of the active enzyme and the generation of superoxide. While the direct link between FTT-induced PKC activation and the Rho-family small GTPases, Rac and Cdc42, in neutrophils remains to be fully elucidated, the established role of these GTPases downstream of PKC in other contexts suggests a plausible signaling axis for further investigation. This guide serves as a comprehensive resource for researchers exploring neutrophil signaling and for professionals in drug development interested in modulating inflammatory and immune responses.

Introduction

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Upon encountering pathogens or inflammatory signals, they become rapidly activated, employing a variety of effector functions to combat infection and mediate inflammation. One of the most critical of these functions is the "respiratory burst," a process characterized by the rapid production of large quantities of reactive oxygen species (ROS), predominantly superoxide (O₂⁻). This is accomplished by the multi-protein enzyme complex, NADPH oxidase.

This compound (FTT) is a farnesylcysteine analog that has been identified as a potent agonist of neutrophil activity.[1][2] Unlike many physiological activators that bind to cell surface receptors, FTT initiates neutrophil responses through a distinct intracellular mechanism. Understanding the precise signaling pathways triggered by FTT is crucial for its use as a research tool and for exploring its potential as a modulator of immune responses in various pathological conditions.

This technical guide will provide a detailed overview of the role of FTT in neutrophil activation, with a particular emphasis on the signaling cascade leading to superoxide production.

Mechanism of Action of this compound

The primary mechanism by which FTT activates neutrophils is through the direct activation of Protein Kinase C (PKC).[1] This activation is independent of the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a major G-protein coupled receptor (GPCR) involved in neutrophil chemotaxis and activation.[1]

The activation of PKC by FTT initiates a signaling cascade that culminates in the assembly and activation of the NADPH oxidase complex at the cell membrane. A key event in this process is the phosphorylation of the cytosolic component p47-phox.[1] Phosphorylated p47-phox, along with other cytosolic factors including p67-phox, p40-phox, and the small GTPase Rac, translocates to the membrane to associate with the flavocytochrome b558 component (composed of gp91-phox and p22-phox), forming the active NADPH oxidase enzyme.

While the direct activation of PKC by FTT is well-established, the involvement of other signaling intermediates, such as the Rho-family GTPases Rac and Cdc42, in the FTT-induced signaling pathway in neutrophils is an area of active investigation. In other cellular contexts, PKC has been shown to influence the activity of Rac and Cdc42, suggesting a potential downstream role for these GTPases in FTT-mediated neutrophil responses.

Quantitative Data on FTT-Induced Neutrophil Activation

Quantitative data for the effects of this compound on neutrophil superoxide production and p47-phox phosphorylation are not extensively available in the public domain. The following table is based on the qualitative descriptions found in the literature and provides a framework for the expected outcomes of such quantitative experiments.

| Parameter | Agonist | Metric | Value | Reference |

| Superoxide Production | This compound (FTT) | EC₅₀ | Data not available | |

| Max Response | Data not available | |||

| fMLP | EC₅₀ | ~1-10 nM | ||

| PMA (PKC activator) | EC₅₀ | ~1-10 nM | ||

| p47-phox Phosphorylation | This compound (FTT) | Optimal Concentration | Data not available | |

| Time to Max Phosphorylation | Data not available | |||

| fMLP | Time to Max Phosphorylation | ~1 minute | ||

| PMA | Time to Max Phosphorylation | ~5-15 minutes | ||

| Rac/Cdc42 Activation | This compound (FTT) | Fold-change vs. Control | Data not available | |

| fMLP | Fold-change vs. Control | Variable, time-dependent | ||

| PMA | Fold-change vs. Control | Variable, time-dependent |

Signaling Pathways and Visualizations

The signaling pathway initiated by FTT in neutrophils leading to superoxide production is centered around the activation of PKC. The following diagrams, generated using the DOT language, illustrate the key steps in this process and the potential involvement of Rac and Cdc42.

Caption: FTT-induced activation of NADPH oxidase via PKC.

Caption: Putative role of Rac/Cdc42 in FTT-PKC signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on neutrophil activation.

Isolation of Human Neutrophils

Principle: Neutrophils are isolated from fresh human peripheral blood by density gradient centrifugation to separate them from other blood components.

Materials:

-

Anticoagulant (e.g., ACD - Acid Citrate Dextrose)

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Collect whole blood into tubes containing an anticoagulant.

-

Mix the blood with an equal volume of 3% Dextran T-500 in 0.9% NaCl and allow the red blood cells to sediment for 30-45 minutes at room temperature.

-

Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers, leaving the neutrophil/RBC pellet.

-

Resuspend the pellet in HBSS and perform RBC lysis using an RBC Lysis Buffer according to the manufacturer's instructions.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in an appropriate buffer (e.g., HBSS with 0.1% BSA) and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Superoxide Production Assay (Cytochrome c Reduction)

Principle: Superoxide anion production is measured by its ability to reduce ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically by the change in absorbance at 550 nm.

Materials:

-

Isolated human neutrophils

-

This compound (FTT) stock solution (in DMSO)

-

Cytochrome c (from horse heart)

-

Superoxide Dismutase (SOD)

-

HBSS with Ca²⁺/Mg²⁺

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing neutrophils (e.g., 1 x 10⁶ cells/mL), and cytochrome c (e.g., 75 µM) in HBSS with Ca²⁺/Mg²⁺. Prepare parallel wells containing SOD (e.g., 300 U/mL) as a negative control to ensure the specificity of superoxide detection.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding various concentrations of FTT to the wells. Use DMSO as a vehicle control.

-

Immediately begin monitoring the change in absorbance at 550 nm every 1-2 minutes for a total of 30-60 minutes in a temperature-controlled spectrophotometer.

-

Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹).

Western Blot for p47-phox Phosphorylation

Principle: Western blotting is used to detect the phosphorylation of p47-phox in neutrophils following stimulation with FTT.

Materials:

-

Isolated human neutrophils

-

This compound (FTT)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p47-phox (specific for relevant serine residues) and anti-total-p47-phox

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Stimulate isolated neutrophils with various concentrations of FTT for different time points at 37°C.

-

Terminate the stimulation by adding ice-cold PBS and centrifuging the cells.

-

Lyse the cell pellets with lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-p47-phox antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p47-phox or a loading control like β-actin.

Rac/Cdc42 Activation Assay (Pull-down Assay)

Principle: This assay specifically isolates the active, GTP-bound form of Rac and Cdc42 from cell lysates using a protein domain that binds only to the active conformation of these GTPases (e.g., the p21-binding domain of PAK1).

Materials:

-

Isolated human neutrophils

-

This compound (FTT)

-

Lysis/Wash Buffer (specific for GTPase pull-down assays)

-

PAK-PBD (p21-binding domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Primary antibodies: anti-Rac1 and anti-Cdc42

-

SDS-PAGE and Western blot reagents (as in section 5.3)

Procedure:

-

Stimulate neutrophils with FTT for various time points.

-

Lyse the cells in an ice-cold lysis buffer appropriate for maintaining GTPase activation.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation to pull down active Rac/Cdc42.

-

As controls, load a separate aliquot of lysate with GTPγS (positive control) or GDP (negative control) before incubation with the beads.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins and an aliquot of the total cell lysate (input) by SDS-PAGE and Western blotting using antibodies specific for Rac1 and Cdc42.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the intricacies of neutrophil activation. Its ability to directly activate Protein Kinase C, independent of cell surface receptor engagement, provides a unique avenue for dissecting the downstream signaling events that lead to crucial effector functions such as the respiratory burst. The phosphorylation of p47-phox stands as a central and indispensable step in the FTT-induced pathway to superoxide production.

While this guide has outlined the core mechanism of FTT action and provided detailed protocols for its study, it also highlights areas ripe for further exploration. Specifically, the precise quantitative parameters of FTT's effects on neutrophil functions and the definitive involvement and regulation of Rac and Cdc42 in this signaling cascade warrant more in-depth investigation. Future research in these areas will not only enhance our fundamental understanding of neutrophil biology but also potentially unveil new therapeutic targets for the modulation of inflammatory and infectious diseases.

References

An In-depth Technical Guide to Farnesylthiotriazole: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesylthiotriazole (FTT) is a synthetic, cell-permeable small molecule that has garnered significant interest in cell biology and pharmacology. It is recognized as a potent agonist for neutrophils and a structurally novel activator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and a detailed examination of its biological mechanism of action, particularly its role in activating neutrophils through the PKC signaling pathway. This document is intended to serve as a core resource, providing detailed experimental protocols and structured data to facilitate further research and drug development efforts centered on this compound.

Chemical and Physical Properties

This compound, systematically named 5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole, is a sesquiterpenoid derivative characterized by a farnesyl group attached to a 1,2,4-triazole ring via a sulfur linkage.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇N₃S | |

| Molecular Weight | 305.48 g/mol | |

| CAS Number | 156604-45-4 | |

| Appearance | Yellow Oil | [1] |

| Solubility (Water) | 0.0185 mg/L (estimated) | |

| Air Sensitivity | Air Sensitive | |

| XlogP3-AA | 6.0 (estimated) |

Synthesis of this compound

The synthesis of this compound involves a two-step process: the preparation of the key precursor, farnesyl bromide, from farnesol, followed by the nucleophilic substitution reaction of farnesyl bromide with 5-mercapto-1,2,4-triazole.

Experimental Protocol: Synthesis of Farnesyl Bromide

This protocol is adapted from established methods for the bromination of farnesol.

Materials:

-

(E,E)-Farnesol

-

Tetrahydrofuran (THF), anhydrous

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Lithium bromide (LiBr)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere is charged with (E,E)-farnesol (1.0 eq) and anhydrous THF.

-

The solution is cooled to -45 °C using a dry ice/acetonitrile bath.

-

Methanesulfonyl chloride (1.3 eq) is added dropwise via syringe over 5 minutes.

-

Triethylamine (2.0 eq) is then added dropwise via syringe over 5 minutes, resulting in the formation of a white precipitate.

-

The suspension is stirred at -45 °C for 45 minutes.

-

A solution of lithium bromide (4.0 eq) in THF is prepared separately and added to the reaction mixture via cannula.

-

The reaction mixture is stirred at 0 °C for 1 hour and then poured into ice water.

-

The aqueous layer is extracted three times with cold diethyl ether.

-

The combined organic extracts are washed sequentially with ice-cold saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield (E,E)-farnesyl bromide as a light yellow oil, which is used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

This protocol describes the S-alkylation of 5-mercapto-1,2,4-triazole with the freshly prepared farnesyl bromide.

Materials:

-

5-Mercapto-1,2,4-triazole

-

Farnesyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

5-Mercapto-1,2,4-triazole (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (1.0 eq in water).

-

A solution of farnesyl bromide (1.0 eq) in ethanol is added dropwise to the triazole solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a yellow oil.

Synthesis Workflow

Caption: Synthesis of this compound from Farnesol.

Biological Activity and Mechanism of Action

This compound is a potent activator of neutrophils, a type of white blood cell crucial for the innate immune response. Its mechanism of action is centered on the direct activation of Protein Kinase C (PKC), a family of enzymes that play a critical role in various cellular signaling pathways.

Neutrophil Activation

FTT induces a rapid release of superoxide (O₂⁻) from neutrophils, a key event in the oxidative burst that neutrophils use to destroy pathogens. This activation is independent of the N-formyl-Met-Leu-Phe (fMLP) receptor, a common pathway for neutrophil stimulation.

Quantitative Data on Neutrophil Activation:

| Parameter | Value | Conditions |

| EC₅₀ for O₂⁻ Release | ~10 µM | Guinea Pig Neutrophils |

Protein Kinase C (PKC) Activation

FTT acts as a direct activator of PKC. It promotes the phosphorylation of the 47-kDa subunit of the NADPH oxidase complex (p47-phox) in neutrophils, a critical step in the assembly and activation of this superoxide-producing enzyme complex. The effect of FTT on p47-phox phosphorylation can be blocked by PKC inhibitors such as H-7. In vitro studies have shown that FTT activates PKC in a specific and saturable manner, with a potency comparable to the endogenous PKC activator (S)-diolein.

Signaling Pathway of FTT in Neutrophils

References

Farnesylthiotriazole as a Farnesylcysteine Analog: A Technical Guide to its Role in Ras Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical regulators of cellular signaling pathways that govern proliferation, differentiation, and survival. Their aberrant activation, frequently driven by oncogenic mutations, is a hallmark of many human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal CaaX motif. This lipid modification, catalyzed by farnesyltransferase (FTase), facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its interaction with downstream effectors. Farnesylthiotriazole (FTT) is a synthetic molecule designed as an analog of farnesylcysteine, the product of the FTase reaction. By mimicking this structure, FTT holds the potential to competitively inhibit key protein-protein interactions and enzymatic processes that are dependent on the recognition of the farnesylated cysteine moiety. This technical guide provides an in-depth overview of FTT as a farnesylcysteine analog, detailing its mechanism of action, relevant experimental protocols for its characterization, and its impact on the Ras signaling cascade.

Introduction: The Critical Role of Ras Farnesylation

Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This switch is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] Oncogenic mutations in Ras often impair its GTPase activity, leading to a constitutively active state and persistent downstream signaling.[2]

A crucial step for the biological activity of all Ras isoforms is their post-translational modification, initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue in the C-terminal CaaX box.[3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[3] Following farnesylation, the -aaX tripeptide is proteolytically cleaved, and the newly exposed farnesylcysteine is carboxylated. These modifications increase the hydrophobicity of the C-terminus, promoting the association of Ras with the plasma membrane, where it can engage with downstream signaling effectors such as Raf kinases.

The indispensable nature of farnesylation for Ras function has made FTase a prime target for the development of anti-cancer therapeutics. Farnesyltransferase inhibitors (FTIs) were developed to block this initial modification step, thereby preventing Ras from reaching the membrane and initiating oncogenic signaling.

This compound (FTT): A Farnesylcysteine Mimetic

This compound (FTT) is a synthetic compound that acts as a structural analog of S-farnesylcysteine. Its design is predicated on the hypothesis that it can competitively interfere with molecular recognition events that are dependent on the farnesylated cysteine structure. While specific quantitative data for FTT is not widely published, the closely related compound S-trans,trans-farnesylthiosalicylic acid (FTS) provides valuable insights into the potential mechanism of action. FTS has been shown to dislodge active Ras from the membrane, thereby inhibiting downstream signaling.

Mechanism of Action

As a farnesylcysteine analog, FTT is proposed to act through one or more of the following mechanisms:

-

Disruption of Ras Trafficking and Localization: By mimicking the farnesylated cysteine, FTT may compete for binding to escort proteins or "chaperones," such as galectins, which are thought to facilitate the transport of farnesylated Ras to the plasma membrane. Disruption of this interaction would lead to the mislocalization of Ras and a subsequent attenuation of its signaling output.

-

Inhibition of Downstream Processing Enzymes: The enzyme isoprenylcysteine carboxyl methyltransferase (ICMT) recognizes and methylates the farnesylated cysteine. FTT, by mimicking the substrate, could act as a competitive inhibitor of ICMT. Inhibition of this step can lead to the accumulation of unprocessed Ras and has been shown to impact Ras signaling.

-

Interference with Effector Interactions: While the primary interaction of Ras with effectors like Raf is mediated by the G-domain, the membrane environment and proper localization are critical. By displacing Ras from its membrane microdomains, FTT can indirectly inhibit the formation of functional Ras-Raf signaling complexes.

It is important to distinguish FTT and its analogs from farnesyltransferase inhibitors (FTIs). While FTIs prevent the initial farnesylation of Ras, FTT is designed to interfere with the consequences of farnesylation by acting as a mimic of the already modified cysteine residue.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the reported data for the closely related and well-characterized compound, S-trans,trans-farnesylthiosalicylic acid (FTS), which serves as a strong proxy for the expected activity of FTT.

| Parameter | Compound | Value | Assay System | Reference |

| Ki (competitive inhibitor) | FTS | 2.6 µM | Prenylated Protein Methyltransferase (PPMTase) | |

| Growth Inhibition (IC50) | FTS | 0.1 - 10 µM | Ha-ras-transformed Rat1 cells | |

| Inhibition of Protein Methylation | FTS | 50 - 100 µM (for 10-40% inhibition) | Intact Rat-1 fibroblasts |

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Point of Intervention for FTT

The following diagram illustrates the canonical Ras/Raf/MEK/ERK signaling pathway and the proposed points of intervention for a farnesylcysteine analog like FTT.

Caption: The Ras signaling cascade and proposed intervention points for FTT.

Experimental Workflow for Characterizing FTT

The following diagram outlines a typical experimental workflow to characterize the biological activity of FTT.

Caption: A logical workflow for the characterization of FTT.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a Ras signaling inhibitor.

Synthesis of this compound (FTT)

This is a generalized protocol based on the synthesis of similar triazole-containing compounds and farnesyl analogs.

-

Starting Materials: Farnesyl bromide, a thiol-containing triazole.

-

Reaction: The thiol-containing triazole is deprotonated using a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate aprotic solvent (e.g., dimethylformamide or acetone) to form the corresponding thiolate.

-

Farnesyl bromide, dissolved in the same solvent, is then added dropwise to the thiolate solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Farnesyltransferase (FTase) Activity Assay

This assay determines if FTT inhibits the farnesylation of a peptide substrate.

-

Reagents: Recombinant human FTase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Procedure: a. In a 96-well plate, add varying concentrations of FTT dissolved in DMSO. Include a DMSO-only control. b. Add the FTase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding a mixture of FPP and the fluorescent peptide substrate. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction by adding a stop solution (e.g., 0.1% trifluoroacetic acid).

-

Detection: Measure the fluorescence polarization or intensity using a plate reader. The farnesylation of the peptide leads to a change in its properties that can be detected.

-

Analysis: Calculate the percent inhibition for each FTT concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of FTT on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., a Ras-mutant cell line like HCT116 or Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of FTT for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the FTT concentration to determine the IC50.

Western Blot for Phospho-ERK (p-ERK)

This assay measures the effect of FTT on the downstream Ras signaling pathway.

-

Cell Treatment: Plate cells and treat with FTT at various concentrations for a specified time (e.g., 2-24 hours). Include positive (e.g., EGF stimulation) and negative controls.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Subsequently, probe with a primary antibody against total ERK1/2 as a loading control.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

Ras Membrane Association Assay

This assay determines if FTT displaces Ras from the cell membrane.

-

Cell Treatment and Fractionation: Treat cells with FTT. After treatment, harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions. This can be achieved through differential centrifugation or using commercially available kits.

-

Western Blotting: Analyze the protein content of the membrane and cytosolic fractions by Western blotting as described above, using an antibody that recognizes Ras (pan-Ras or isoform-specific).

-

Analysis: Compare the amount of Ras in the membrane fraction of FTT-treated cells to that in control-treated cells. A decrease in membrane-associated Ras in the presence of FTT indicates that the compound disrupts Ras localization.

Direct Binding Assays (Isothermal Titration Calorimetry - ITC)

ITC can be used to measure the direct binding of FTT to a target protein, such as ICMT or a chaperone protein, and determine the thermodynamic parameters of the interaction.

-

Sample Preparation: Prepare purified target protein in a suitable buffer. Dissolve FTT in the same buffer. Degas both solutions.

-

ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the FTT solution into the titration syringe.

-

Perform a series of small injections of the FTT solution into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

This compound, as a farnesylcysteine analog, represents a compelling strategy for the inhibition of Ras-driven oncogenesis. By targeting the consequences of Ras farnesylation, FTT and similar molecules may offer a distinct therapeutic advantage over traditional farnesyltransferase inhibitors, particularly in the context of alternative prenylation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of FTT's biological activity, from its direct interaction with target proteins to its effects on cellular signaling and viability. Further investigation into FTT and its analogs is warranted to fully elucidate their therapeutic potential in the treatment of Ras-dependent cancers.

References

Investigating the cell signaling pathways affected by Farnesylthiotriazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Farnesylthiotriazole (FTT) is a small molecule inhibitor belonging to the class of farnesyltransferase inhibitors (FTIs). Initially developed to target the Ras family of oncoproteins, which are frequently mutated in human cancers, the therapeutic potential and mechanistic actions of FTIs, including FTT, have been found to be more complex and far-reaching than originally envisioned. The post-translational modification of proteins by the addition of a 15-carbon farnesyl isoprenoid group, a process known as farnesylation, is critical for the proper subcellular localization and function of numerous key signaling proteins. Farnesyltransferase (FTase) catalyzes this crucial step, making it a strategic target for therapeutic intervention.

This technical guide provides a comprehensive investigation into the cell signaling pathways affected by this compound and other FTIs. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks to provide a thorough resource for researchers in oncology, cell biology, and drug discovery.

Core Signaling Pathways Modulated by this compound and FTIs

The mechanism of action of FTT and other FTIs extends beyond simple Ras inhibition, impacting several critical cellular signaling networks. This section delineates these pathways, supported by quantitative data and pathway diagrams.

Inhibition of the Ras/MAPK Signaling Cascade

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Their function is critically dependent on farnesylation for anchorage to the plasma membrane, where they are activated by upstream signals and engage downstream effectors like the Raf-MEK-ERK (MAPK) cascade.

FTIs competitively inhibit farnesyltransferase, preventing the farnesylation of Ras proteins.[1] This disruption blocks their localization to the cell membrane, rendering them inactive and unable to propagate downstream proliferative signals.[1] While K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I) in the presence of FTIs, the anti-tumor effects of these inhibitors are often maintained, suggesting the involvement of other farnesylated protein targets.[2]

Quantitative Data on Farnesyltransferase Inhibition

| Compound | Target | IC50 | Cell Line/System |

| Tipifarnib | Farnesyltransferase | 0.86 nM | Enzyme Assay |

| Lonafarnib | H-Ras Farnesylation | 1.9 nM | Enzyme Assay |

| L-778,123 | Farnesyltransferase | 2 nM | Enzyme Assay |

| L-778,123 | Geranylgeranyltransferase-I | 98 nM | Enzyme Assay |

| FTI-2153 | Farnesyltransferase | 1.4 nM | Enzyme Assay |

Note: Data for specific FTIs are presented to illustrate the potency of this class of inhibitors. IC50 values can vary depending on the assay conditions.

Alteration of RhoB Signaling and Function

Research has demonstrated that the anti-cancer efficacy of FTIs is not solely dependent on Ras inhibition.[3] The Rho family of GTPases, which regulate the actin cytoskeleton, cell cycle progression, and apoptosis, are also key targets.[4] Specifically, the RhoB protein is a critical mediator of the cytotoxic effects of FTIs.

In normal conditions, RhoB is farnesylated. However, when FTase is inhibited by compounds like FTT, RhoB undergoes alternative prenylation by GGTase-I, resulting in a geranylgeranylated form (RhoB-GG). This modified form of RhoB has been shown to be a potent inhibitor of cell growth and can induce apoptosis, contributing significantly to the anti-tumor activity of FTIs, even in cancers without Ras mutations.

Induction of Apoptosis

A significant outcome of FTI treatment in cancer cells is the induction of apoptosis, or programmed cell death. This effect is observed preferentially in transformed cells compared to their normal counterparts. The apoptotic pathway triggered by FTIs primarily involves the intrinsic, or mitochondrial, pathway.

Treatment with FTIs leads to the release of cytochrome c from the mitochondria into the cytosol. This event is a critical step in the activation of the caspase cascade. Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program.

Quantitative Data on FTI-Induced Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| L-778,123 | A549 | Lung Adenocarcinoma | 100 |

| L-778,123 | HT-29 | Colon Adenocarcinoma | 125 |

| Farnesol | DU145 | Prostate Cancer | ~60 (induces apoptosis) |

| Farnesol | A549 | Lung Cancer | Dose-dependent reduction |

| Farnesol | Caco-2 | Colon Adenocarcinoma | Dose-dependent reduction |

Note: Farnesol, a related isoprenoid, is included to show dose-dependent apoptotic effects. Data for L-778,123 is from a study comparing it to doxorubicin.

Direct Activation of Protein Kinase C (PKC)

Uniquely, this compound (FTT) has been identified as a direct activator of Protein Kinase C (PKC), a family of kinases involved in regulating a diverse range of cellular processes, including cell growth, differentiation, and apoptosis. This action of FTT appears to be independent of its role as an FTase inhibitor.

In neutrophils, FTT treatment leads to the rapid release of superoxide (O₂⁻). This response is mediated by the activation of PKC, which then phosphorylates components of the NADPH oxidase complex, such as the p47-phox subunit. The potency of FTT as a PKC activator is comparable to that of (S)-diolein, a physiological activator of PKC. This finding reveals a distinct signaling mechanism for FTT that could contribute to its overall biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and other FTIs.

Farnesyltransferase (FTase) Inhibition Assay (Fluorimetric)

This protocol describes a high-throughput, non-radioactive assay to screen for and characterize FTase inhibitors.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The enzymatic reaction results in a change in fluorescence, which is monitored over time. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of FTase activity.

Materials:

-

Recombinant human Farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 5 mM DTT)

-

Test compound (this compound)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence plate reader (Ex/Em = 340/550 nm)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Create a series of dilutions to determine the IC50 value.

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations (or vehicle control, e.g., DMSO).

-

Dansyl-GCVLS peptide substrate.

-

-

Initiate Reaction: Add FPP to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of FTT on cultured cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, HT-29, DU145)

-

Complete cell culture medium

-

This compound (FTT)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of FTT (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against drug concentration to determine the IC50 value.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and can be used to analyze the effects of FTT on signaling pathway components.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., total Ras, phospho-ERK, p47-phox). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Materials:

-

Cells treated with or without FTT

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to compare protein levels between treated and control samples. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Conclusion

This compound and the broader class of farnesyltransferase inhibitors represent a multifaceted group of anti-cancer agents. Their mechanism of action, once thought to be solely centered on the inhibition of Ras farnesylation, is now understood to encompass a wider range of cellular targets and signaling pathways. The modulation of RhoB function, the induction of apoptosis through the mitochondrial pathway, and in the case of FTT, the direct activation of Protein Kinase C, all contribute to their biological activity. This guide provides a foundational understanding of these complex interactions, offering valuable insights for the continued research and development of these promising therapeutic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Farnesylthiotriazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Farnesyltransferase in Disease

Protein farnesylation is a post-translational modification essential for the function of numerous proteins involved in cellular growth, differentiation, and proliferation. This process is catalyzed by the enzyme protein farnesyltransferase (FTase), which attaches a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins.

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When mutated, Ras proteins are often locked in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. The farnesyl group acts as a lipophilic anchor, facilitating the localization of Ras to the plasma membrane, a prerequisite for its signaling activity. By inhibiting FTase, the membrane association of Ras is prevented, thereby abrogating its oncogenic signaling cascade.[1] Consequently, farnesyltransferase inhibitors (FTIs) have emerged as a significant area of research in cancer therapy. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[2][3][4] The incorporation of a farnesylthio- moiety into a triazole core creates a molecule that can potentially mimic the farnesylated cysteine substrate, thereby competitively inhibiting the FTase enzyme.

The Ras Signaling Pathway and the Impact of Farnesyltransferase Inhibition

The Ras signaling pathway is a cornerstone of cellular communication, relaying extracellular signals to the nucleus to regulate gene expression. The farnesylation of Ras is a critical initial step for its activation and subsequent downstream signaling. The following diagram illustrates the canonical Ras pathway and the point of intervention for FTase inhibitors.

Caption: The Ras signaling cascade is initiated by growth factor binding, leading to the activation of Ras at the plasma membrane and subsequent downstream signaling, culminating in changes in gene expression. Farnesyltransferase (FTase) is essential for anchoring Ras to the membrane. This compound analogs act as FTase inhibitors (FTIs), preventing Ras farnesylation and blocking the entire downstream pathway.

Structure-Activity Relationship of this compound Analogs

While a dedicated study providing a comprehensive SAR table for a series of this compound analogs was not identified in the surveyed literature, we can infer key structural requirements for potent FTase inhibition from related classes of compounds. The general structure of a this compound analog can be dissected into three key components: the farnesyl group, the thioether linkage, and the substituted triazole ring.

3.1. The Farnesyl Moiety:

The farnesyl group is crucial for recognition by the FTase enzyme, as it mimics the natural substrate, farnesyl pyrophosphate. Modifications to this lipophilic tail can significantly impact binding affinity. While the overall length and isoprenoid nature are important, some flexibility is tolerated.

3.2. The Thioether Linkage:

The thioether bond connects the farnesyl group to the triazole core. This linkage is a stable mimic of the thioether bond formed between farnesyl pyrophosphate and the cysteine residue of the target protein.

3.3. The Triazole Ring and its Substituents:

The 1,2,4-triazole ring serves as a central scaffold. The nature of the substituents on the triazole ring is critical for modulating the potency and selectivity of the inhibitor. Different substitutions can influence the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, all of which affect its interaction with the active site of FTase. For instance, the introduction of various aryl groups at the 5-position of the triazole ring has been explored in related heterocyclic inhibitors to enhance binding.[5]

Table 1: General Structure-Activity Relationships of Triazole-Based FTase Inhibitors

| Molecular Fragment | Structural Variation | Impact on Activity | Rationale |

| Farnesyl Tail | Isoprenoid chain modifications | Generally, significant alterations reduce activity. | The farnesyl-binding pocket of FTase is optimized for the C15 isoprenoid. |

| Thioether Linkage | Replacement with other linkers | Can be tolerated, but thioether is a good mimic. | Maintains the appropriate spatial orientation and mimics the natural product. |

| Triazole Core | Isomeric form (1,2,3- vs. 1,2,4-triazole) | 1,2,4-triazole is a common and effective scaffold. | Offers favorable geometry and electronic properties for active site binding. |

| Substituents on Triazole | Aromatic vs. Aliphatic groups | Aromatic substituents can enhance potency. | Potential for π-π stacking and hydrophobic interactions within the active site. |

| Hydrogen bond donors/acceptors | Introduction of these groups can improve binding. | Formation of hydrogen bonds with amino acid residues in the enzyme's active site. | |

| Steric bulk | Optimal size is required; bulky groups can be detrimental. | The active site has finite space; steric hindrance can prevent proper binding. |

Experimental Protocols

The development of this compound analogs involves a multi-step process encompassing chemical synthesis and biological evaluation.

4.1. General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the reaction of a farnesyl-containing thiol with a suitably activated triazole derivative. A general synthetic scheme is outlined below.

Caption: A representative synthetic workflow for this compound analogs, starting from commercially available materials and proceeding through key intermediates to the final purified and characterized product.

4.1.1. Synthesis of Farnesyl Mercaptan

Farnesyl mercaptan can be prepared from farnesyl bromide. A typical procedure involves the reaction of farnesyl bromide with thiourea to form a thiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.

4.1.2. Synthesis of the Substituted 1,2,4-Triazole Core

A variety of methods exist for the synthesis of substituted 1,2,4-triazoles. One common approach involves the cyclization of a thiosemicarbazide derivative with an appropriate cyclizing agent. The nature of the substituent at the 5-position can be varied by starting with different acyl hydrazides.

4.1.3. Coupling Reaction

The final this compound analog is synthesized by the nucleophilic substitution reaction between farnesyl mercaptan and a suitably activated triazole precursor (e.g., a 5-halo-1,2,4-triazole) in the presence of a base.

4.1.4. Purification and Characterization

The crude product is purified using standard techniques such as column chromatography. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.2. In Vitro Farnesyltransferase Inhibition Assay

The biological activity of the synthesized this compound analogs is determined using an in vitro FTase inhibition assay. A common method is a fluorescence-based assay that measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

4.2.1. Materials

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

4.2.2. Procedure

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture: In the wells of a microplate, combine the assay buffer, recombinant FTase, and the test compound at various concentrations.

-

Initiation of Reaction: Add FPP and the dansylated peptide substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~550 nm).

-

Data Analysis: The inhibitory activity of the compounds is determined by comparing the fluorescence in the presence of the inhibitor to that of a control (DMSO alone). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound analogs hold significant promise as inhibitors of farnesyltransferase. The modular nature of their synthesis allows for systematic modifications to the farnesyl moiety, the triazole core, and its substituents, enabling the exploration of the structure-activity landscape. While this guide provides a framework for understanding the SAR of these compounds based on related inhibitors, a dedicated study with a comprehensive set of quantitative data for a homologous series of this compound analogs is needed to fully delineate the key structural features governing their potency and selectivity. Future research should focus on the synthesis and evaluation of a diverse library of these analogs to build a robust quantitative SAR model. Such studies will be instrumental in the rational design of the next generation of highly potent and specific FTase inhibitors for therapeutic applications.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review | Semantic Scholar [semanticscholar.org]

- 5. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Farnesylthiotriazole: A Potential Farnesyltransferase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ras family of small GTPases are critical signaling proteins that regulate cell growth, proliferation, and survival. Their proper function is contingent on a series of post-translational modifications, initiated by the enzyme farnesyltransferase (FTase). This enzyme attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue near the C-terminus of the Ras protein, a process known as farnesylation. This lipid modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling activity.[1][2] In a significant portion of human cancers, mutations in ras genes lead to constitutively active Ras proteins, driving uncontrolled cell proliferation.[3] Consequently, farnesyltransferase has emerged as a key target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this critical farnesylation step, thereby preventing Ras from maturing into its biologically active form.[4] While initially developed to target Ras, it is now understood that FTIs also affect the farnesylation of other proteins, contributing to their anticancer effects.

This technical guide focuses on the potential of triazole-containing compounds, specifically Farnesylthiotriazole (FTT), as farnesyltransferase inhibitors. While "this compound" is not a widely documented specific FTI in publicly available literature, this guide will discuss the broader class of triazole-based FTIs and related inhibitors of Ras post-translational modification, for which there is documented evidence. We will delve into the underlying signaling pathways, detailed experimental protocols for their evaluation, and quantitative data from relevant studies.

The Ras Signaling Pathway and Farnesyltransferase Inhibition

The Ras signaling cascade is a central pathway that translates extracellular signals into cellular responses. It is activated by various receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, Ras cycles from an inactive GDP-bound state to an active GTP-bound state, which allows it to interact with and activate downstream effector proteins. Two of the most critical downstream pathways are the Raf-MEK-ERK (MAPK) pathway, which primarily regulates gene expression related to cell proliferation, and the PI3K-Akt pathway, which is a key regulator of cell survival and apoptosis inhibition.

Farnesylation is the first and most critical step in a series of modifications that target Ras to the cell membrane. Farnesyltransferase inhibitors are designed to compete with the farnesyl pyrophosphate (FPP) substrate of FTase, thereby preventing the farnesylation of Ras and other target proteins. This inhibition leaves Ras in the cytosol, unable to be further processed and activated, thus blocking its downstream signaling cascades.

Caption: Ras signaling pathway and the mechanism of FTI inhibition.

Quantitative Data: Triazole-Based Inhibitors

| Compound | Structure | IC50 (µM) for Icmt Inhibition | Reference |

| 10k | FTPA-triazole with a specific aryl modification | 41 ± 5 | |

| 11m | FTPA-triazole with a polar, non-aromatic tail | > 100 | |

| 10n | Biphenyl-substituted FTPA triazole | 0.8 ± 0.1 |

Note: The data presented is for the inhibition of Icmt, not farnesyltransferase. These compounds are structurally related to the proposed this compound.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available farnesyltransferase inhibitor screening kits and provides a high-throughput method to screen for potential FTase inhibitors.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide results in a change in its fluorescence properties, which can be quantified to determine FTase activity. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the enzyme.

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (λex/em = 340/550 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and the dansyl-peptide substrate at their final desired concentrations.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (known FTI) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding FTase to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-